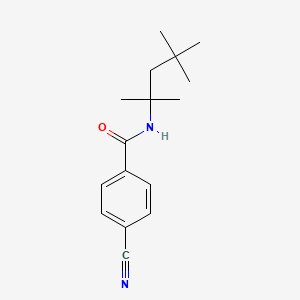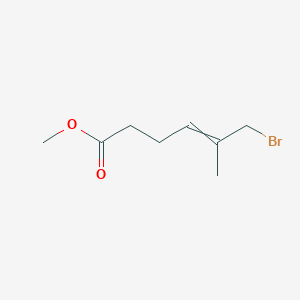
Methyl 6-bromo-5-methylhex-4-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-bromo-5-methylhex-4-enoate is an organic compound with the molecular formula C8H13BrO2. It is a brominated ester, characterized by the presence of a bromine atom, a methyl group, and an ester functional group. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 6-bromo-5-methylhex-4-enoate can be synthesized through several methods. One common approach involves the bromination of methyl 5-methylhex-4-enoate. This reaction typically uses N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat conditions . The reaction proceeds via a radical mechanism, resulting in the selective bromination at the allylic position.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 6-bromo-5-methylhex-4-enoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The double bond in the compound can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM).
Major Products Formed
Substitution: Formation of azides, thiols, or ethers depending on the nucleophile used.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of epoxides or diols.
Applications De Recherche Scientifique
Methyl 6-bromo-5-methylhex-4-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the study of radical bromination and substitution reactions.
Biology: Potential use in the synthesis of biologically active compounds, such as pharmaceuticals or agrochemicals.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of compounds with anticancer or antimicrobial properties.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of methyl 6-bromo-5-methylhex-4-enoate in chemical reactions involves the formation of reactive intermediates such as radicals or carbocations. For example, in radical bromination, the compound undergoes homolytic cleavage to form a bromine radical, which then reacts with the substrate to form the brominated product . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparaison Avec Des Composés Similaires
Methyl 6-bromo-5-methylhex-4-enoate can be compared with other similar compounds, such as:
Methyl 5-bromo-6-chloronicotinate: Another brominated ester with different substitution patterns and reactivity.
Methyl 6-bromo-4-methylhex-4-enoate: A positional isomer with the bromine atom at a different location on the carbon chain.
These comparisons highlight the uniqueness of this compound in terms of its specific reactivity and applications in various fields.
Propriétés
Numéro CAS |
917792-45-1 |
|---|---|
Formule moléculaire |
C8H13BrO2 |
Poids moléculaire |
221.09 g/mol |
Nom IUPAC |
methyl 6-bromo-5-methylhex-4-enoate |
InChI |
InChI=1S/C8H13BrO2/c1-7(6-9)4-3-5-8(10)11-2/h4H,3,5-6H2,1-2H3 |
Clé InChI |
PPRJOZLUHRQRFS-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCC(=O)OC)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


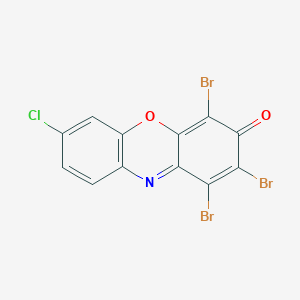


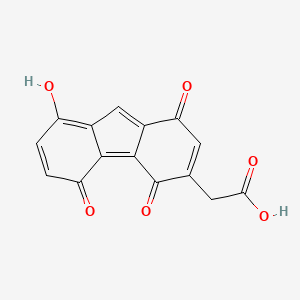
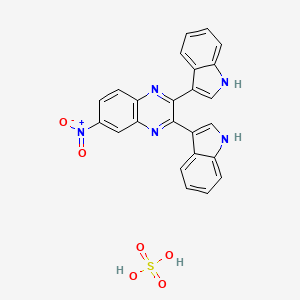
![2-Amino-6-(3,4-dichlorophenyl)pyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B14201789.png)
![1,6-Diphenyl-7-oxabicyclo[4.1.0]hepta-2,4-diene](/img/structure/B14201807.png)
![4,4'-[(Phenylazanediyl)bis(methylene)]diphenol](/img/structure/B14201811.png)
![N-({6-[3-(Trifluoromethoxy)phenyl]pyridin-2-yl}methyl)propanamide](/img/structure/B14201814.png)
![10-[4-Nitro-3-(trifluoromethyl)anilino]decanoic acid](/img/structure/B14201822.png)
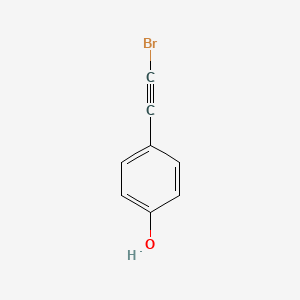
![3-{[3-(Thiophen-2-yl)quinoxalin-2-yl]amino}benzonitrile](/img/structure/B14201833.png)
